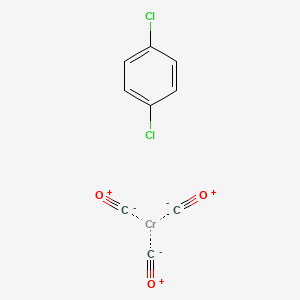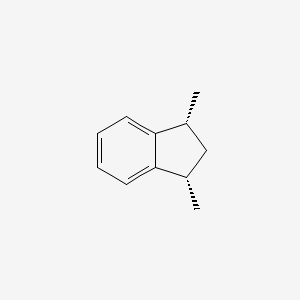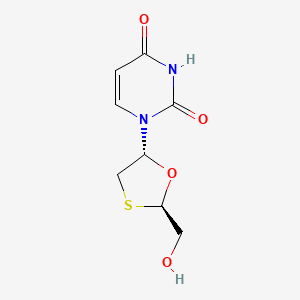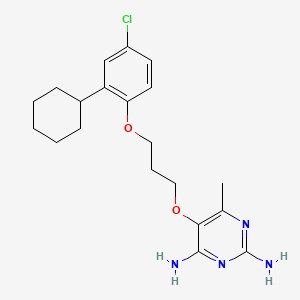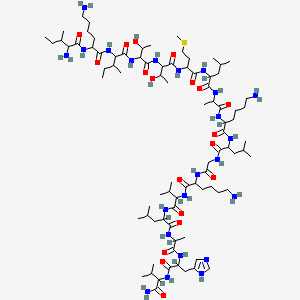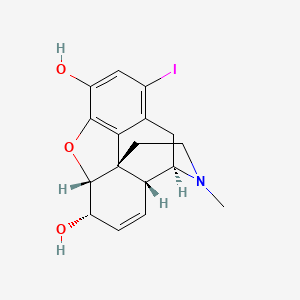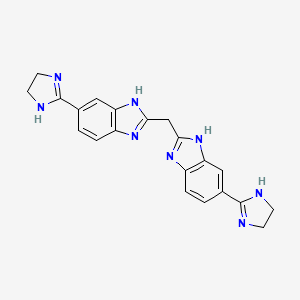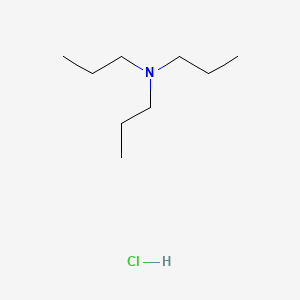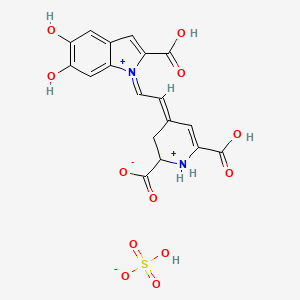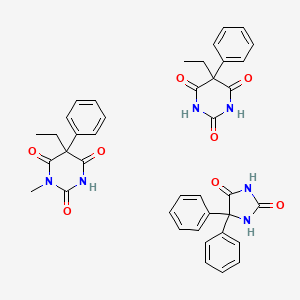
Comital-L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comital-L is a pharmaceutical compound that contains active ingredients such as mephobarbital, phenobarbital, and phenytoin . It is primarily used for its anticonvulsant properties, making it effective in the treatment of various types of seizures and epilepsy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Comital-L involves the preparation of its active ingredients through various chemical reactions. For instance, phenobarbital can be synthesized via the condensation of diethyl malonate with urea, followed by cyclization and subsequent reaction with ethyl bromide. Mephobarbital is synthesized similarly, with slight modifications in the reaction conditions to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of its active ingredients, followed by their combination in specific ratios. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for the quantification and analysis of the compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Comital-L undergoes various chemical reactions, including:
Oxidation: The active ingredients can be oxidized to form corresponding metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the pharmacological activity.
Substitution: Halogenation and other substitution reactions can introduce different functional groups, affecting the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine and bromine, along with appropriate catalysts.
Major Products
The major products formed from these reactions include various metabolites that can be analyzed to understand the pharmacokinetics and pharmacodynamics of this compound.
Wissenschaftliche Forschungsanwendungen
Comital-L has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical techniques.
Biology: Studied for its effects on neuronal activity and neurotransmitter release.
Medicine: Extensively used in the treatment of epilepsy and other seizure disorders. Research is ongoing to explore its potential in treating other neurological conditions.
Industry: Utilized in the pharmaceutical industry for the development of new anticonvulsant drugs
Wirkmechanismus
Comital-L exerts its effects primarily through the modulation of neurotransmitter activity in the brain. The active ingredients, such as phenobarbital and phenytoin, enhance the inhibitory effects of gamma-aminobutyric acid (GABA) and reduce neuronal excitability by blocking sodium channels. This dual mechanism helps in controlling seizures and stabilizing neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: Shares similar anticonvulsant properties but differs in its pharmacokinetic profile.
Phenytoin: Similar mechanism of action but has different side effect profiles and drug interactions.
Mephobarbital: Closely related in structure and function but has a longer duration of action.
Uniqueness
Comital-L’s uniqueness lies in its combination of multiple active ingredients, providing a broader spectrum of anticonvulsant activity. This combination allows for more effective seizure control with potentially fewer side effects compared to using each compound individually .
Eigenschaften
CAS-Nummer |
84769-50-6 |
|---|---|
Molekularformel |
C40H38N6O8 |
Molekulargewicht |
730.8 g/mol |
IUPAC-Name |
5,5-diphenylimidazolidine-2,4-dione;5-ethyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H12N2O2.C13H14N2O3.C12H12N2O3/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-3-13(9-7-5-4-6-8-9)10(16)14-12(18)15(2)11(13)17;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h1-10H,(H2,16,17,18,19);4-8H,3H2,1-2H3,(H,14,16,18);3-7H,2H2,1H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
GTDQJLOKEBIARC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2.C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


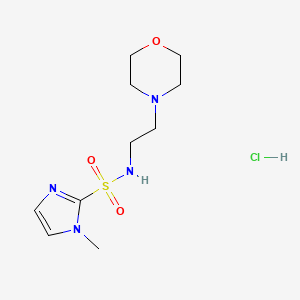
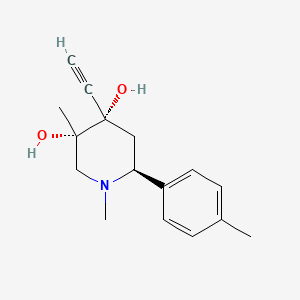
![(E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine](/img/structure/B12781217.png)
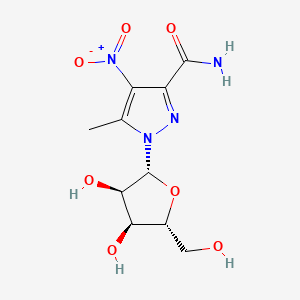
![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)
